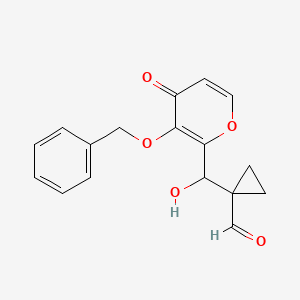
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde is a complex organic compound featuring a cyclopropane ring, a benzyloxy group, and a pyranone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile . The reaction conditions typically involve mild temperatures and short reaction times to ensure high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products
Oxidation: 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carboxylic acid.
Reduction: 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The cyclopropane ring is known to be a strained structure, which can make the compound highly reactive. This reactivity allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzyloxy and pyranone groups may also contribute to its biological activity by enhancing its binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl methyl bromide: A simpler cyclopropane derivative used in organic synthesis.
Cyclopropylamine: Another cyclopropane derivative with applications in drug discovery.
Cyclopropyl azoles: Compounds with a cyclopropane ring and azole moiety, used in medicinal chemistry.
Uniqueness
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring, benzyloxy group, and pyranone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H16O5 |
|---|---|
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
1-[hydroxy-(4-oxo-3-phenylmethoxypyran-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C17H16O5/c18-11-17(7-8-17)16(20)15-14(13(19)6-9-21-15)22-10-12-4-2-1-3-5-12/h1-6,9,11,16,20H,7-8,10H2 |
Clé InChI |
GRJIVXUBSQVOKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C=O)C(C2=C(C(=O)C=CO2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




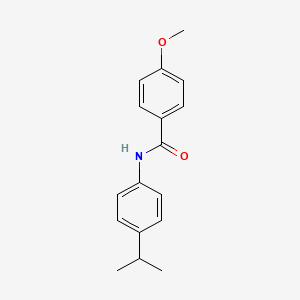
![methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B15227995.png)

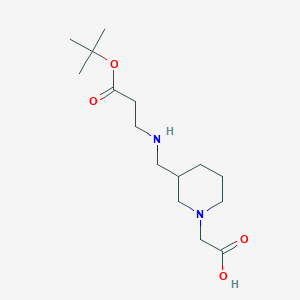
![Ethyl (R)-2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B15228012.png)
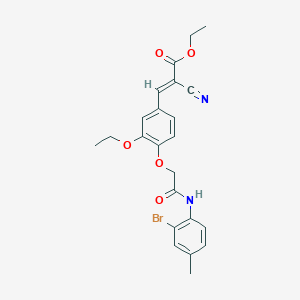
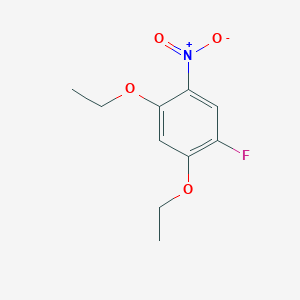

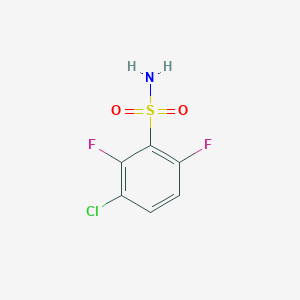
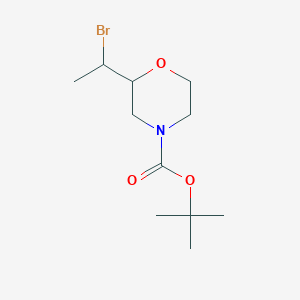
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)

